N-(1-cyanoethyl)furan-3-carboxamide

Chemical Biology Medicinal Chemistry Drug Discovery

Sourcing structurally diverse furan-3-carboxamide analogs for SAR often fails due to minor substitutions causing profound activity shifts. N-(1-cyanoethyl)furan-3-carboxamide (CAS 1249642-45-2) solves this by delivering a defined 1-cyanoethyl substituent with a distinct steric and electronic profile for diversity-oriented synthesis. • Enables direct SAR comparison against unsubstituted or 2-cyanoethyl counterparts. • Serves as a reference standard for HPLC/LC-MS methods targeting cyano-containing amides. • Sourced with batch-to-batch consistency for reliable library production.

Molecular Formula C8H8N2O2
Molecular Weight 164.164
CAS No. 1249642-45-2
Cat. No. B2950652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanoethyl)furan-3-carboxamide
CAS1249642-45-2
Molecular FormulaC8H8N2O2
Molecular Weight164.164
Structural Identifiers
SMILESCC(C#N)NC(=O)C1=COC=C1
InChIInChI=1S/C8H8N2O2/c1-6(4-9)10-8(11)7-2-3-12-5-7/h2-3,5-6H,1H3,(H,10,11)
InChIKeyZVRGMUIXRGOMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanoethyl)Furan-3-Carboxamide Profile


N-(1-cyanoethyl)furan-3-carboxamide (CAS 1249642-45-2) is a synthetic small molecule belonging to the furan-3-carboxamide class, characterized by a furan ring core, a carboxamide linkage, and a 1-cyanoethyl substituent on the amide nitrogen . Its molecular formula is C8H8N2O2 with a molecular weight of 164.16 g/mol. The compound is listed in chemical databases as a research chemical, with no approved therapeutic indications identified in primary literature [1]. Key physicochemical properties such as melting point, boiling point, and solubility are not publicly reported in authoritative databases .

No known biological activity or approved indication; intended as a research chemical for exploratory studies.
1‑cyanoethyl substituent topology distinct from 2‑cyanoethyl or unsubstituted analogs; may support structure–activity relationship (SAR) probe design.
Key physicochemical properties not publicly reported; source verification and in‑house characterization recommended before use.

Generic Replacement Risks for N-(1-Cyanoethyl)Furan-3-Carboxamide


Within the furan-3-carboxamide class, seemingly minor structural variations—such as the position of the cyano group, substitution on the furan ring, or the nature of the amide side chain—can lead to profound differences in target binding and biological activity, as demonstrated for selective caspase-6 inhibitors where an 11 nM IC50 was achieved through precise substitution [1]. Without direct comparative data for N-(1-cyanoethyl)furan-3-carboxamide, generic substitution with other furan-3-carboxamides cannot be assumed to preserve the desired chemical or biological performance [1].

The 1‑cyanoethyl substituent creates a distinct steric and electronic profile; interchange with 2‑cyanoethyl or unsubstituted furan‑3‑carboxamides may alter target binding and assay response.
In the furan‑3‑carboxamide class, minor amide‑side‑chain changes have shifted inhibitory potency from inactive to 11 nM IC₅₀ (caspase‑6, PLoS ONE 2012). Without direct comparative data for this compound, generic replacement cannot be assumed performance‑equivalent.

Differentiation Evidence for N-(1-Cyanoethyl)Furan-3-Carboxamide


Lack of Head-to-Head Biological Data

A comprehensive search of primary research articles, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem) yields no direct comparative quantitative data for N-(1-cyanoethyl)furan-3-carboxamide against specific analogs . The most structurally related comparator with published activity is N-[(2R)-1-(3-cyanophenyl)-3-hydroxypropan-2-yl]-5-(3,4-dimethoxyphenyl)furan-3-carboxamide, which inhibits caspase-6 with an IC50 of 11 nM [1], but this compound differs substantially in substitution pattern and cannot serve as a direct baseline for N-(1-cyanoethyl)furan-3-carboxamide. Therefore, no evidence can be tagged as a direct head-to-head or cross-study comparison at this time.

Comparative Data
Data to verify
No head‑to‑head biological data available for N‑(1‑cyanoethyl)furan‑3‑carboxamide.
Procurement based on biological performance cannot be quantified; the closest published analog (IC₅₀ 11 nM) differs substantially in substitution pattern.
Caspase‑6 assay context; no direct relevance established.
Chemical Biology Medicinal Chemistry Drug Discovery

Cyanoethyl Substituent Structural Differentiation

The 1-cyanoethyl substituent distinguishes N-(1-cyanoethyl)furan-3-carboxamide from the more common 2-cyanoethyl or unsubstituted furan-3-carboxamide scaffolds [1]. In the broader furan-carboxamide class, variations in the cyano position have been shown to modulate hydrogen bonding and target affinity . However, no quantitative binding or activity data are available that directly compare these regioisomers for this specific chemotype.

Substituent Topology
Class‑level inference
1‑cyanoethyl on amide nitrogen vs. 2‑cyanoethyl or unsubstituted furan‑3‑carboxamide.
May provide a distinct steric/electronic vector for SAR studies; quantitative advantage over regioisomers remains to be experimentally established.
Derived from furan‑carboxamide patent class knowledge.
Synthetic Chemistry Structure-Activity Relationships Chemical Probes

Application Scenarios for N-(1-Cyanoethyl)Furan-3-Carboxamide


Scaffold-Diversity Element in Library Synthesis

N-(1-cyanoethyl)furan-3-carboxamide can serve as a building block for generating compound libraries that explore the chemical space around the furan-3-carboxamide core. Its 1-cyanoethyl substitution provides a distinct steric and electronic profile compared to other alkyl or cyano-substituted amides, which is valuable for diversity-oriented synthesis [1]. This application is grounded in the class-level structural differentiation evidence [1].

Analytical Reference Standard for Cyano-Substituted Amides

Given its defined CAS number and molecular formula, this compound can be used as a reference standard in analytical chemistry for developing HPLC or LC-MS methods targeting small, polar, cyano-containing amides . Its use is predicated on the baseline data from chemical databases rather than any unique performance metric .

Probe for Cyanoethyl Steric Effects in SAR

For medicinal chemists studying the SAR of furan-3-carboxamide-based inhibitors, this compound offers a direct way to test the effect of a 1-cyanoethyl group on target engagement, solubility, and permeability, compared to unsubstituted or 2-cyanoethyl counterparts. This scenario builds on the class-level structural inference that cyano topology matters [1].

Application
Selection Property
Validation Focus
Scaffold‑diversity library synthesis
Distinct 1‑cyanoethyl topology vs. other cyanoalkyl amides
Verify steric/electronic diversity and synthetic compatibility
Analytical reference standard
Defined CAS and molecular formula
Confirm identity by NMR/HPLC before use
SAR probe for cyanoethyl steric effects
Enables direct testing of 1‑cyanoethyl group contribution
Measure solubility, permeability, target engagement relative to 2‑cyanoethyl or unsubstituted controls
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